molecular formula C6H10O2 B1216139 2,3-Hexanedione CAS No. 3848-24-6

2,3-Hexanedione

Cat. No. B1216139
CAS RN: 3848-24-6
M. Wt: 114.14 g/mol
InChI Key: MWVFCEVNXHTDNF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of hexanedione derivatives often involves catalytic processes and biomass resources. For instance, 2,5-hexanedione has been synthesized from 2,5-dimethylfuran using a clean synthesis process that highlights the potential for environmentally friendly production methods. This process is noted for its reduced environmental pollution, lower production cost, and improved product purity, suggesting similar methodologies could be applied to 2,3-hexanedione (Zhang et al., 2012). Additionally, 3,4-Hexanedione, another close derivative, showcases the versatility of starting materials like propanal for the synthesis of hexanedione compounds, indicating the potential diversity in synthesis routes for 2,3-hexanedione (Yan-wei, 2011).

Molecular Structure Analysis

Molecular structure analysis of hexanedione derivatives often involves spectroscopic studies. For example, the synthesis and spectroscopic analysis of 2,5-hexanedione derivatives provide insights into their complexation behavior with metals, suggesting the importance of molecular structure in understanding the reactivity and binding properties of these compounds (El-asmy et al., 2010). Such analyses are crucial for 2,3-hexanedione, as they can reveal how its structure affects its chemical behavior and potential applications.

Chemical Reactions and Properties

The chemical reactivity of hexanedione derivatives, including 2,3-hexanedione, can be influenced by substitutions on the molecule. For instance, the presence of dimethyl substitution in 2,5-hexanedione accelerates pyrrole formation and protein crosslinking, highlighting the impact of molecular modifications on the chemical reactivity of hexanediones (Anthony et al., 1983). Such properties are essential for understanding the chemical behavior of 2,3-hexanedione in various reactions and its potential for forming complex structures.

Physical Properties Analysis

The physical properties of hexanediones, such as solubility, boiling point, and melting point, are critical for their application in industrial processes. While specific studies on 2,3-hexanedione are limited, the analysis of related compounds like 2,5-hexanedione can provide valuable insights. For example, the synthesis of 2,5-hexanedione from biomass resources using a highly efficient biphasic system highlights the importance of physical properties in optimizing production processes and improving yields (Li et al., 2016).

Chemical Properties Analysis

The chemical properties of 2,3-hexanedione, including its reactivity with various reagents and potential for forming derivatives, are fundamental aspects of its chemistry. Studies on hexanedione derivatives have shown their ability to undergo various chemical reactions, forming complex compounds with significant biological and industrial applications (Jeragh et al., 2015). These properties are crucial for the development of new materials and pharmaceuticals.

Scientific Research Applications

1. Synthesis from Biomass Resources

2,5-Hexanedione, synthesized from biomass-derived dimethyl furane using a highly efficient biphasic system, is a valuable chemical in biofuel, medicinal chemistry, and drug discovery. The synthesis involves hydrolysis reactions facilitated by mineral acids and water-immiscible organic phases, preventing oligomerization side reactions and achieving high yields (Liu et al., 2016).

2. Biomarker for Exposure Monitoring

2,5-Hexanedione, the primary metabolite of n-hexane and methyl ethyl ketone, serves as a biomarker in human urine for biological monitoring of worker exposure to these substances. It's detected using methods like headspace solid-phase microextraction and gas chromatography, offering a precise and simple way to monitor occupational health risks (Oliveira et al., 2009).

3. Atmospheric Photolysis

The photolysis of 2,3-hexanedione in the gas phase has been studied, with significant implications for understanding atmospheric chemistry. It highlights how the photolysis loss process of α-dicarbonyl compounds like 2,3-hexanedione can impact the troposphere, providing insights into atmospheric pollutants' behavior and degradation (Bouzidi et al., 2014).

4. Analysis of Impurities

In the analysis of 2,5-hexanedione, a metabolic compound of industrial solvents, the presence of impurities like 3-methylcyclopent-2-enone has been identified. This research is crucial for ensuring the purity and accuracy of 2,5-hexanedione in various applications, including health monitoring and chemical manufacturing (Sturaro et al., 1992).

5. Environmental Hydrocarbon Impact

2,5-Hexanedione, as a metabolite of industrial solvents, has been studied for its impact on environmental health. Research shows its potential to cause degeneration in certain brain regions in animals, suggesting the need for careful monitoring of environmental exposure to related solvents (Schaumburg & Spencer, 1978).

6. Induction of Neural Malformations

Studies have shown that exposure to 2,5-hexanedione can induce neural malformations in chick embryos, indicating its potential teratogenic effects. This research is vital for understanding the developmental impacts of 2,5-hexanedione exposure, particularly in occupational settings (Cheng et al., 2012).

7. Neurotoxicity Research

2,5-Hexanedione's neurotoxic effects have been extensively studied, providing insights into its mechanism of action in causing peripheral neuropathies. Such research is essential for occupational health, particularly in industries where exposure to the parent compounds of 2,5-hexanedione is common (Spencer & Schaumburg, 1975).

Safety And Hazards

2,3-Hexanedione is highly flammable . The vapor and mists of this compound are irritants to the skin, eyes, mucous membranes, and upper respiratory tract . When heated to decomposition, it emits toxic fumes of carbon monoxide and carbon dioxide . It is recommended to handle this chemical in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

properties

IUPAC Name

hexane-2,3-dione
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InChI

InChI=1S/C6H10O2/c1-3-4-6(8)5(2)7/h3-4H2,1-2H3
Source PubChem
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InChI Key

MWVFCEVNXHTDNF-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCCC(=O)C(=O)C
Source PubChem
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Molecular Formula

C6H10O2
Record name 2,3-HEXANEDIONE
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DSSTOX Substance ID

DTXSID2047066
Record name 2,3-Hexanedione
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Molecular Weight

114.14 g/mol
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Physical Description

2,3-hexanedione is a yellow liquid. Sharp penetrating odor in high concentrations. Sweet, aromatic odor when diluted. (NTP, 1992), yellow, oily liquid with a butter-sweet odour
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Boiling Point

262 °F at 760 mmHg (NTP, 1992), 128.00 °C. @ 760.00 mm Hg
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Flash Point

83 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992), slightly, slightly soluble in water; soluble in propylene glycol, alcohol, and oils
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Density

0.934 at 66 °F (NTP, 1992) - Less dense than water; will float, 0.930-0.950
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Vapor Pressure

0.5 mmHg at 84 °F ; 19.0 mmHg at 124 °F (NTP, 1992)
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Product Name

2,3-Hexanedione

CAS RN

3848-24-6
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Melting Point

-30.00 °C. @ 760.00 mm Hg
Record name 2,3-Hexanedione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,100
Citations
DL Morgan, MP Jokinen, CL Johnson… - Toxicologic …, 2016 - journals.sagepub.com
Occupational exposure to 2,3-butanedione (BD) vapors has been associated with severe respiratory disease leading to the use of potentially toxic substitutes. We compared the …
Number of citations: 56 journals.sagepub.com
H Bouzidi, C Fittschen, P Coddeville, A Tomas - Atmospheric Environment, 2014 - Elsevier
The gas phase photolysis of two α-diketones, 2,3-pentanedione (PTD) and 2,3-hexanedione (HEX), has been studied in a Teflon simulation chamber using UV lamps in the 330–480 …
Number of citations: 18 www.sciencedirect.com
FK Zimmermann, A Mohr - Mutation Research/Fundamental and Molecular …, 1992 - Elsevier
Induction of mitotic chromosome loss could be demonstrated for the dialdehyde glyoxal, the diketones 2,3-butanedione and 2,3-hexanedione, ethyl and methyl carbamate, ethyl acrylate…
Number of citations: 51 www.sciencedirect.com
DL Morgan, GP Flake, WM Gwinn, CL Johnson - 2019 - europepmc.org
2, 3-Hexanedione is a 6-carbon α-diketone flavoring agent that is a potential replacement for 2, 3-butanedione. 2, 3-Butanedione inhalation has been associated with obliterative …
Number of citations: 2 europepmc.org
D Couri, M Milks - Annual Review of Pharmacology and …, 1982 - annualreviews.org
Until recent years, ketone solvents have generally been considered safe, and thought to pose little hazard from their use in industry. Considering ketones as a class, the toxicity to man …
Number of citations: 162 www.annualreviews.org
SP Tandel, SB Jadhav, SP Malve - 2001 - nopr.niscpr.res.in
5-Methyl-2, 3-hexanedione dioxime (H 2 MHDDO) is proposed as a new sensitive analytical reagent for the separation and extractive spectrophotometric determination of trace amounts …
Number of citations: 13 nopr.niscpr.res.in
TR Zilz, HR Griffiths, MD Coleman - Toxicology, 2007 - Elsevier
The potential cytotoxicity of two hexanedione food additives (2,3 and 3,4 isomers) was evaluated in comparison with the neurotoxic hexane metabolite 2,5-hexanedione in the human SK…
Number of citations: 19 www.sciencedirect.com
F Schröder, R Fettköther, U Noldt… - Liebigs Annalen der …, 1994 - Wiley Online Library
The following compounds were identified as male pheromone components of the longhorn beetles Hylotrupes bajulus and Pyrrhidium sanguineum: (3R)‐3‐hydroxy‐2‐hexanone [(3R)‐…
FL Chu, VA Yaylayan - Journal of agricultural and food chemistry, 2009 - ACS Publications
Although the importance of α-dicarbonyl compounds as reactive intermediates in the Maillard reaction and as precursors of heterocyclic and odor-active compounds is well-established, …
Number of citations: 13 pubs.acs.org
J Pickardt, GT Gong, F Pantoni - Zeitschrift für Kristallographie …, 1994 - degruyter.com
Crystal structure of 2,3-hexanedione-dioxime, H3CC(NOH)C(NOH)CH2CH2CH3 Skip to content Should you have institutional access? Here's how to get it ... De Gruyter € EUR - Euro £ …
Number of citations: 2 www.degruyter.com

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